molecular formula C10H12N6 B12231685 4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B12231685
M. Wt: 216.24 g/mol
InChI Key: WVDXIPNVPYBYPV-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with triazole compounds under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction between N-substituted pyrimidines and triazole derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyrrolidin-1-yl)-6-(1H-1,2,3-triazol-1-yl)pyrimidine
  • 4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-3-yl)pyrimidine

Uniqueness

4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

4-pyrrolidin-1-yl-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C10H12N6/c1-2-4-15(3-1)9-5-10(13-7-12-9)16-8-11-6-14-16/h5-8H,1-4H2

InChI Key

WVDXIPNVPYBYPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)N3C=NC=N3

Origin of Product

United States

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